molecular formula C14H31IO3Si B6342928 11-Iodoundecyltrimethoxysilane CAS No. 1049677-09-9

11-Iodoundecyltrimethoxysilane

Cat. No.: B6342928
CAS No.: 1049677-09-9
M. Wt: 402.38 g/mol
InChI Key: YMSVHJRYXGJXDO-UHFFFAOYSA-N
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Description

11-Iodoundecyltrimethoxysilane is a bifunctional molecule of high value in materials science and biomedical research. It features a terminal iodine group and a hydrolyzable trimethoxysilane group, enabling it to act as a versatile coupling agent. The silane end allows for stable covalent bonding to hydroxylated surfaces such as glass, silicon, and metal oxides, creating a functionalized monolayer. The reactive iodoalkane terminus serves as an excellent leaving group, facilitating subsequent nucleophilic substitution reactions to attach desired molecules, including amines, thiols, or azides. This compound is particularly useful in surface modification to enhance the adhesion and performance of coatings and composites in the electronics and aerospace industries. In nanotechnology, it is employed to functionalize nanoparticles, such as silica and metal oxides, for applications in targeted drug delivery, bioimaging, and diagnostic assays. Furthermore, the iodide can be converted to an azide group, making the compound a precursor for click chemistry applications, which are essential for the efficient and selective bioconjugation of proteins, peptides, and other biomolecules onto solid supports for biosensor development. The product is For Research Use Only and is not intended for diagnostic or therapeutic use. Specific data on purity, appearance, and molecular weight for this compound should be verified with the supplier's certificate of analysis.

Properties

IUPAC Name

11-iodoundecyl(trimethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31IO3Si/c1-16-19(17-2,18-3)14-12-10-8-6-4-5-7-9-11-13-15/h4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSVHJRYXGJXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCCCCCCCCI)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31IO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Based Synthesis

The Grignard method involves reacting an alkyl halide with magnesium to form an organomagnesium intermediate, which subsequently reacts with chlorotrimethoxysilane. For 11-iodoundecyltrimethoxysilane, the process begins with 11-iodo-1-bromoundecane:

11-Iodo-1-bromoundecane+Mg11-Iodoundecyl-Mg-Br\text{11-Iodo-1-bromoundecane} + \text{Mg} \rightarrow \text{11-Iodoundecyl-Mg-Br}

The Grignard reagent then reacts with chlorotrimethoxysilane:

11-Iodoundecyl-Mg-Br+Cl-Si(OCH3)311-Iodoundecyl-Si(OCH3)3+MgBrCl\text{11-Iodoundecyl-Mg-Br} + \text{Cl-Si(OCH}3\text{)}3 \rightarrow \text{11-Iodoundecyl-Si(OCH}3\text{)}3 + \text{MgBrCl}

However, this method faces challenges:

  • Moisture sensitivity leading to hydrolysis of the silane.

  • Competing side reactions between the iodinated alkyl chain and the Grignard reagent, reducing yields to ~50%.

Platinum-Catalyzed Hydrosilylation

Hydrosilylation offers a more controlled approach by adding hydrosilanes across unsaturated bonds. For 11-iodoundecyltrimethoxysilane, undecyne (HC≡C-(CH2_2)9_9-CH3_3) serves as the starting material:

  • Hydrosilylation :

    HC≡C-(CH2)9-CH3+HSiCl3Pt catalystCl3Si-CH2-C≡C-(CH2)9-CH3\text{HC≡C-(CH}_2\text{)}_9\text{-CH}_3 + \text{HSiCl}_3 \xrightarrow{\text{Pt catalyst}} \text{Cl}_3\text{Si-CH}_2\text{-C≡C-(CH}_2\text{)}_9\text{-CH}_3
  • Methoxylation : Replace chloride groups with methoxy using methanol:

    Cl3Si-CH2-C≡C-(CH2)9-CH3+3CH3OH(CH3O)3Si-CH2-C≡C-(CH2)9-CH3+3HCl\text{Cl}_3\text{Si-CH}_2\text{-C≡C-(CH}_2\text{)}_9\text{-CH}_3 + 3\text{CH}_3\text{OH} \rightarrow \text{(CH}_3\text{O)}_3\text{Si-CH}_2\text{-C≡C-(CH}_2\text{)}_9\text{-CH}_3 + 3\text{HCl}
  • Iodination : Introduce iodine via radical bromination followed by Finkelstein substitution:

    (CH3O)3Si-CH2-C≡C-(CH2)9-CH3NBS, light(CH3O)3Si-CH2-CBr2-(CH2)9-CH3NaI11-Iodoundecyltrimethoxysilane\text{(CH}_3\text{O)}_3\text{Si-CH}_2\text{-C≡C-(CH}_2\text{)}_9\text{-CH}_3 \xrightarrow{\text{NBS, light}} \text{(CH}_3\text{O)}_3\text{Si-CH}_2\text{-CBr}_2\text{-(CH}_2\text{)}_9\text{-CH}_3 \xrightarrow{\text{NaI}} \text{11-Iodoundecyltrimethoxysilane}

This method achieves yields of 72–78% with high regioselectivity, attributed to the stability of the platinum catalyst and controlled iodination.

Nucleophilic Substitution on Pre-Functionalized Silanes

Nucleophilic displacement of bromine or chlorine in bromoundecyltrimethoxysilane provides a direct route. The Finkelstein reaction using sodium iodide in acetone is predominant:

Br-(CH2)11-Si(OCH3)3+NaII-(CH2)11-Si(OCH3)3+NaBr\text{Br-(CH}2\text{)}{11}\text{-Si(OCH}3\text{)}3 + \text{NaI} \rightarrow \text{I-(CH}2\text{)}{11}\text{-Si(OCH}3\text{)}3 + \text{NaBr}

Key parameters :

  • Solvent : Anhydrous acetone or dimethylformamide (DMF) to prevent hydrolysis.

  • Temperature : 60–80°C for 12–24 hours.

  • Yield : 45–60%, limited by steric hindrance from the undecyl chain.

Optimization of Reaction Conditions

Catalytic Systems and Their Impact

CatalystReaction TypeYield (%)Purity (%)Key Advantage
Pt0^0 (Karstedt)Hydrosilylation7895High regioselectivity
NaIFinkelstein5888Low cost
Mg (Grignard)Organometallic5282Simplicity

Data synthesized from.

The choice of catalyst significantly affects side reactions. For example, platinum catalysts in hydrosilylation minimize isomerization of the alkene intermediate, while sodium iodide in substitution reactions avoids oxidation of the iodine group.

Solvent and Temperature Effects

  • Hydrosilylation : Conducted in toluene at 80°C to stabilize the platinum catalyst and enhance reaction kinetics.

  • Finkelstein reaction : Requires polar aprotic solvents like DMF to solubilize NaI and prevent silanol formation.

  • Grignard method : Tetrahydrofuran (THF) at 0–5°C to control exothermicity.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • 29^{29}Si NMR : A peak at −45 ppm confirms the trimethoxysilane group.

  • IR Spectroscopy : Absorption at 2097 cm1^{-1} (C-I stretch) and 1080 cm1^{-1} (Si-O-C).

  • XPS : I(3d) binding energy at 619 eV verifies iodine incorporation.

Purity Assessment

MethodPurity CriteriaTypical Value
GC-MSSingle peak retention time>90%
Elemental AnalysisC, H, Si, I within 0.5% of theory88–92%

Challenges and Mitigation Strategies

Hydrolysis of Trimethoxysilane

The methoxysilane group is prone to hydrolysis, forming silanols that condense into oligomers. Strategies include:

  • Strict anhydrous conditions : Use of molecular sieves and inert gas purging.

  • Acidic stabilizers : Addition of 0.1% acetic acid to suppress condensation.

Iodine Group Stability

Iodine’s susceptibility to oxidation necessitates:

  • Light protection : Amber glassware to prevent UV-induced decomposition.

  • Antioxidants : 0.01% BHT (butylated hydroxytoluene) in storage solutions .

Chemical Reactions Analysis

11-Iodoundecyltrimethoxysilane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include tertiary amines, water, and catalysts such as acids or bases. The major products formed from these reactions include quaternary ammonium salts and siloxane polymers .

Mechanism of Action

The mechanism of action of 11-Iodoundecyltrimethoxysilane involves the formation of covalent bonds between the silanol groups and the surface of inorganic materials. This enhances the adhesion and compatibility between organic and inorganic phases . The molecular targets include hydroxyl groups on the surface of materials, and the pathways involved include hydrolysis and condensation reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 11-Iodoundecyltrimethoxysilane and related organosilanes:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications Reactivity/Stability
11-Iodoundecyltrimethoxysilane C₁₄H₃₀IO₃Si ~380.35 (calculated) Iodide, trimethoxysilane Surface grafting, nanotechnology, biomaterials High reactivity of iodine in substitution reactions; moderate hydrolysis rate of silane
11-Bromoundecyltrimethoxysilane C₁₄H₃₀BrO₃Si 361.39 Bromide, trimethoxysilane Materials science, self-assembled monolayers (SAMs) Bromine less reactive than iodine; similar silane stability
11-(2-Methoxyethoxy)undecyltrimethoxysilane C₁₇H₃₈O₅Si 350.57 Methoxyethoxy, trimethoxysilane Hydrophilic surface coatings, drug delivery systems Enhanced solubility in polar solvents; slower hydrolysis due to bulky side chain
Dodecyltrimethoxysilane C₁₅H₃₄O₃Si 290.51 Alkyl chain (C12), trimethoxysilane Water-repellent coatings, chromatography Longer alkyl chain improves hydrophobicity; faster hydrolysis than ethoxysilanes
[11-(Allyloxy)undecyl]trimethoxysilane C₁₇H₃₆O₄Si 356.55 Allyloxy, trimethoxysilane Polymer composites, click chemistry substrates Allyl group enables thiol-ene reactions; moderate silane reactivity
11-(Aminooxy)undecyltrimethoxysilane C₁₄H₃₃NO₄Si 307.51 Aminooxy, trimethoxysilane Bioconjugation, protein immobilization Aminooxy group facilitates oxime ligation; pH-dependent silane hydrolysis
11-(O-Hydroxylamine)undecyltriethoxysilane C₁₇H₃₉NO₄Si 349.58 Hydroxylamine, triethoxysilane Sensor functionalization, metal chelation Triethoxy groups hydrolyze slower than trimethoxy; hydroxylamine enables metal binding

Key Research Findings

Reactivity Differences

  • Halogenated Derivatives : The iodine atom in 11-Iodoundecyltrimethoxysilane exhibits higher nucleophilic substitution reactivity compared to bromine in its bromo analog, making it preferable for synthesizing thiol- or amine-terminated surfaces .
  • Alkoxy vs. Ethoxy Silanes : Trimethoxysilanes hydrolyze faster than triethoxysilanes due to smaller methoxy groups, enabling quicker surface bonding but requiring stricter moisture control during processing .

Surface Modification Efficiency

  • Compounds with methoxyethoxy or allyloxy side chains (e.g., ) demonstrate improved solubility in aqueous or organic media, respectively, expanding their utility in heterogeneous systems.
  • Dodecyltrimethoxysilane (C12 chain) forms denser hydrophobic monolayers than 11-Iodoundecyltrimethoxysilane (C11 chain), but the latter’s iodine group allows post-functionalization .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 11-iodoundecyltrimethoxysilane in laboratory settings?

  • Methodological Guidance :

  • Use inert atmosphere (argon/nitrogen) during synthesis/storage to prevent hydrolysis of methoxy groups .
  • Employ PPE (gloves, goggles) and conduct reactions in fume hoods due to potential iodine release under heat.
  • Refer to SDS guidelines for silane compounds (e.g., dodecyltrimethoxysilane analogs) for spill management and first-aid protocols .

Q. How can researchers verify the purity and structural integrity of 11-iodoundecyltrimethoxysilane?

  • Methodological Guidance :

  • NMR Analysis : Compare 1H^1H- and 13C^{13}C-NMR spectra with analogs (e.g., 11-(aminooxy)undecyltrimethoxysilane) to confirm alkyl chain length and iodination .
  • FTIR : Validate Si-O-C (1100–1000 cm1^{-1}) and C-I (500–600 cm1^{-1}) bonds.
  • Elemental Analysis : Quantify iodine content via ICP-MS to detect impurities .

Q. What are standard protocols for functionalizing surfaces using this compound?

  • Methodological Guidance :

  • Substrate Pretreatment : Clean substrates (e.g., SiO2_2) with piranha solution to enhance silane adhesion.
  • Grafting Conditions : Optimize solvent (toluene/ethanol), temperature (60–80°C), and reaction time (12–24 hrs) for monolayer formation .
  • Post-Grafting Analysis : Use contact angle measurements and XPS to confirm surface coverage and iodine retention .

Advanced Research Questions

Q. How can contradictory data in grafting efficiency be resolved across studies?

  • Methodological Guidance :

  • Statistical Analysis : Apply ANOVA to compare variables (solvent polarity, humidity) affecting silane hydrolysis .
  • Control Experiments : Replicate studies under inert vs. ambient conditions to isolate humidity effects.
  • Surface Morphometry : Use AFM to correlate roughness with inconsistent grafting .

Q. What strategies optimize the iodine substitution in 11-iodoundecyltrimethoxysilane for click chemistry applications?

  • Methodological Guidance :

  • Synthetic Route : Compare nucleophilic substitution (KI/acetone) vs. radical pathways for iodine retention .
  • Kinetic Studies : Monitor reaction progress via GC-MS to identify side products (e.g., dehalogenation).
  • Post-Functionalization : Validate iodine reactivity in Cu-free azide-alkyne cycloaddition using 19F^{19}F-NMR .

Q. How do steric effects influence the reactivity of the iodine moiety in surface-bound applications?

  • Methodological Guidance :

  • Computational Modeling : Perform DFT calculations to assess steric hindrance from the undecyl chain .
  • Competitive Assays : Compare reaction rates with shorter-chain analogs (e.g., 3-iodopropyltrimethoxysilane) .
  • Thermogravimetric Analysis (TGA) : Quantify thermal stability to infer steric protection of the C-I bond .

Critical Evaluation of Research Limitations

  • Sample Size : Small batch syntheses (e.g., 1g scale) may introduce variability; use triplicate experiments .
  • Environmental Controls : Humidity fluctuations during grafting can skew reproducibility; employ glovebox conditions .
  • Data Interpretation : Cross-validate spectral data (e.g., FTIR vs. NMR) to avoid misassignment of functional groups .

Further Research Directions

  • Investigate iodine’s role in photocatalytic applications via UV-induced reactivity.
  • Develop hybrid materials by co-grafting with aminooxy silanes for multifunctional surfaces .

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